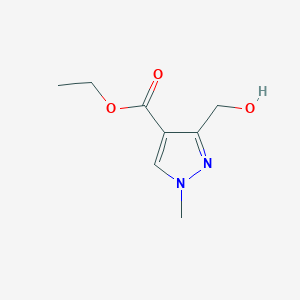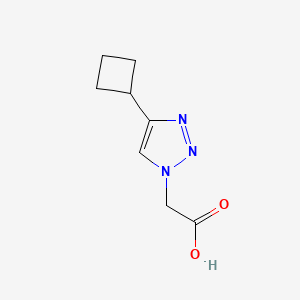![molecular formula C8H9N3O2 B2757550 N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide CAS No. 31803-69-7](/img/structure/B2757550.png)
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide, also known as NHMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to possess antimicrobial, antifungal, and antitumor properties. It has also been demonstrated to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
In agriculture, this compound has been investigated for its potential use as a pesticide and herbicide. It has been shown to be effective against various pests and weeds, making it a potential alternative to traditional chemical pesticides.
In materials science, this compound has been studied for its potential use in the development of new materials, including polymers and coatings. Its unique chemical properties make it a promising candidate for the synthesis of novel materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes. It has also been demonstrated to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the modulation of immune responses. It has also been demonstrated to have a protective effect on various organs, including the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide has several advantages for use in lab experiments, including its low cost, ease of synthesis, and broad range of potential applications. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide, including the development of new synthetic methods, the investigation of its potential use as a drug delivery system, and the exploration of its applications in nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide can be synthesized through the reaction of benzohydrazide with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds at room temperature, and the resulting product is this compound. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Propiedades
IUPAC Name |
N-[(E)-(hydroxyamino)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(11-9-6-10-13)7-4-2-1-3-5-7/h1-6,13H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRPTIDHEAOMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CNO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2lambda6-Thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2757468.png)

![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)



![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)
![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/no-structure.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)

